Decyl hydrogen succinate

Description

Chemical Nomenclature and Identification

Decyl hydrogen succinate is officially recognized under multiple nomenclature systems, reflecting its structural complexity and varied applications in chemical literature. The compound carries the primary Chemical Abstracts Service registry number 2530-33-8, with an additional registry number 54482-22-3 documented in chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-decoxy-4-oxobutanoic acid, which accurately describes its chemical structure and functional group arrangement.

The compound is known by several synonymous designations in chemical literature, including decyl succinate, monodecyl succinate, succinic acid decyl ester, butanedioic acid 1-decyl ester, and butanedioic acid monodecyl ester. These various nomenclature forms reflect different naming conventions and emphasize distinct aspects of the molecular structure. The European Community number 219-783-7 provides additional regulatory identification, while the Unique Ingredient Identifier 6TLW5F0549 serves as a standardized reference in pharmaceutical and regulatory databases.

The molecular formula C14H26O4 defines the exact atomic composition, with a calculated molecular weight of 258.35 grams per mole. The compound's International Chemical Identifier code InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16/h2-12H2,1H3,(H,15,16) provides a standardized computational representation that enables precise identification across chemical databases and computational chemistry applications.

Historical Development in Chemical Research

The historical development of decyl hydrogen succinate research traces back to broader investigations into succinate ester chemistry that emerged in the early twentieth century. While specific documentation of decyl hydrogen succinate synthesis dates to relatively recent decades, the foundational chemistry underlying its preparation builds upon the Fischer esterification methodology first described by Emil Fischer and Arthur Speier in 1895. This fundamental esterification process established the theoretical framework for creating ester bonds between carboxylic acids and alcohols under acidic catalytic conditions.

The evolution of succinate ester research gained momentum in the mid-twentieth century as researchers explored various alkyl chain lengths and their corresponding effects on chemical and physical properties. Early patent literature from 1936 documented reactions involving maleic anhydride with aliphatic alkenes, establishing precedents for succinate derivative synthesis through alternative pathways. These foundational studies provided critical insights into the relationship between alkyl chain length and resulting compound properties, setting the stage for more targeted investigations into specific succinate esters.

Contemporary research into decyl hydrogen succinate has benefited from advances in analytical chemistry and computational modeling that enable precise characterization of molecular properties. The compound's entry into chemical databases such as PubChem occurred in 2007, with subsequent modifications reflecting ongoing research and analytical refinements. This relatively recent formal documentation illustrates how specialized succinate esters have gained recognition as distinct chemical entities worthy of individual study and application development.

The development trajectory of decyl hydrogen succinate research demonstrates the progression from general esterification chemistry to specialized compound synthesis and characterization. Modern research initiatives have expanded beyond basic synthesis to explore structure-property relationships, environmental compatibility, and specialized applications in surfactant technology and materials science.

Structural Classification and Homologues

Decyl hydrogen succinate belongs to the broader classification of succinate monoesters, which represent a specific subset of dicarboxylic acid derivatives characterized by selective esterification of one carboxyl group while maintaining the second carboxyl group in its free acid form. This structural arrangement creates amphiphilic molecules that exhibit both hydrophilic and lipophilic characteristics, contributing to their surfactant properties and specialized applications in formulation chemistry.

Within the succinate ester family, decyl hydrogen succinate represents part of a homologous series distinguished by varying alkyl chain lengths attached to the succinate backbone. Comparative analysis reveals structural relationships with other members of this series, including monolauryl succinate with a twelve-carbon chain and various shorter-chain analogues documented in chemical literature. Each homologue demonstrates distinct physical and chemical properties that correlate directly with alkyl chain length and resulting molecular weight.

The structural classification of decyl hydrogen succinate encompasses several key molecular features that define its chemical behavior and potential applications. The compound contains one hydrogen bond donor group and four hydrogen bond acceptor groups, contributing to its solubility characteristics and intermolecular interaction patterns. The rotatable bond count of thirteen provides significant conformational flexibility, enabling the molecule to adopt various three-dimensional arrangements that influence its interaction with other chemical species.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H26O4 | |

| Molecular Weight | 258.35 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 13 | |

| XLogP3 Value | 3.9 |

The calculated XLogP3 value of 3.9 indicates moderate lipophilicity, positioning decyl hydrogen succinate between highly hydrophilic and highly lipophilic compounds. This intermediate character contributes to its effectiveness as a surfactant and its compatibility with various solvent systems. The exact mass of 258.18310931 Daltons provides precise molecular weight information essential for analytical chemistry applications and mass spectrometry identification.

Current Research Landscape and Knowledge Gaps

Contemporary research into decyl hydrogen succinate encompasses diverse areas of investigation, ranging from fundamental chemical characterization to specialized application development. Current studies focus on the compound's surfactant properties, with particular emphasis on its emulsifying, dispersing, and solubilizing capabilities that make it valuable in cosmetic and pharmaceutical formulations. Research has demonstrated that decyl hydrogen succinate exhibits excellent performance characteristics including cleansing, wetting, and permeating abilities that position it as a versatile ingredient in various formulation technologies.

Environmental chemistry research has established that decyl hydrogen succinate demonstrates biodegradable characteristics, contributing to its appeal as an environmentally compatible alternative to synthetic surfactants with persistence concerns. This biodegradability profile supports growing industrial interest in sustainable chemical ingredients and green chemistry applications. Studies indicate that the compound may be hazardous to aquatic environments, necessitating careful consideration in applications where environmental release could occur.

Synthesis methodology research has revealed multiple pathways for decyl hydrogen succinate production, including direct esterification of succinic acid with decyl alcohol and alternative approaches utilizing succinic anhydride as a starting material. Patent literature documents various process improvements focused on reaction conditions, catalyst selection, and product purification techniques that enhance yield and purity while reducing production costs. These investigations have identified optimal temperature ranges of 70-160 degrees Celsius and pressure conditions of 0.2-2 megapascals for efficient esterification processes.

Despite significant progress in characterizing decyl hydrogen succinate, several knowledge gaps persist in current research. Limited data exists regarding long-term stability under various storage conditions and the influence of environmental factors such as temperature, humidity, and light exposure on compound degradation. Additionally, comprehensive toxicological studies remain incomplete, particularly regarding chronic exposure effects and potential accumulation in biological systems. Further research opportunities exist in exploring novel applications in specialized chemical formulations and investigating structure-activity relationships that could inform the design of improved succinate ester derivatives with enhanced performance characteristics.

Properties

IUPAC Name |

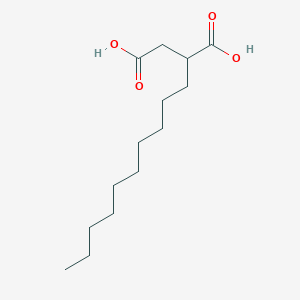

2-decylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFYPFLCEFLXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948140 | |

| Record name | 2-Decylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-33-8 | |

| Record name | 2-Decylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl hydrogen succinate can be synthesized through the esterification of succinic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of decyl hydrogen succinate involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Decyl hydrogen succinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form decyl succinate.

Reduction: Reduction reactions can convert it back to succinic acid and decanol.

Substitution: The decyl group can be substituted with other alkyl groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and strong bases like sodium hydride are typically used.

Major Products Formed:

Oxidation: Decyl succinate.

Reduction: Succinic acid and decanol.

Substitution: Various alkyl-substituted succinic acids.

Scientific Research Applications

Industrial Applications

1. Plasticizers:

Decyl hydrogen succinate serves as a plasticizer in polymer formulations. Its lower toxicity compared to traditional plasticizers like phthalates makes it an attractive alternative in producing flexible plastics. This compound enhances the flexibility and processability of polymers without compromising safety.

2. Surfactants:

As a surfactant, decyl hydrogen succinate can improve the wetting properties of formulations. It is used in detergents and cleaning products due to its ability to reduce surface tension and enhance solubilization of oils and fats.

Biological Applications

1. Drug Delivery Systems:

Decyl hydrogen succinate has potential applications in drug delivery due to its biocompatibility. Research indicates that it may interact favorably with biological membranes, facilitating the transport of therapeutic agents into cells. Its non-toxic profile supports further exploration in biomedical applications.

2. Membrane Stabilization:

In biochemistry, decyl hydrogen succinate is utilized for membrane stabilization in liposome formulations. This application is crucial for drug delivery systems where maintaining the integrity of lipid membranes is essential for effective drug encapsulation and release.

Case Study 1: Use as a Plasticizer

A study demonstrated that incorporating decyl hydrogen succinate into polyvinyl chloride (PVC) formulations significantly improved flexibility while maintaining mechanical strength. The results indicated a reduction in volatility compared to traditional plasticizers, enhancing product longevity.

Case Study 2: Drug Delivery

Research involving the use of decyl hydrogen succinate in liposomal formulations showed improved drug encapsulation efficiency and release profiles for anticancer agents. The study highlighted its potential to enhance therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of decyl hydrogen succinate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release succinic acid and decanol, which can participate in metabolic pathways. Succinic acid is a key intermediate in the tricarboxylic acid cycle, playing a crucial role in cellular respiration and energy production.

Comparison with Similar Compounds

Diethyl Succinate (C₈H₁₄O₄)

- Structure : Both carboxylic acid groups of succinic acid are esterified with ethyl groups.

- Properties :

- Key Difference : Diethyl succinate lacks a free carboxylic acid group, reducing its ability to form salts or interact with hydrophilic systems compared to decyl hydrogen succinate.

Ribociclib Hydrogen Succinate (Pharmaceutical Salt)

- Structure : A hydrogen succinate salt of ribociclib, where the free carboxylic acid forms an ionic bond with the drug molecule.

- Properties :

- Key Difference : Unlike decyl hydrogen succinate, ribociclib hydrogen succinate is a salt rather than an ester, prioritizing ionic interactions over lipid solubility.

Decyl 4-Hydroxybenzoate (C₁₇H₂₆O₃)

- Structure : A decyl ester of 4-hydroxybenzoic acid.

- Properties: Antimicrobial Activity: Used as a preservative due to phenolic hydroxyl group . Solubility: Less polar than decyl hydrogen succinate due to absence of free carboxylic acid.

- Key Difference: The phenolic group in decyl 4-hydroxybenzoate enables antimicrobial effects, whereas decyl hydrogen succinate’s free acid group supports salt formation.

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

| Compound | LogP (Predicted) | Solubility in Water | Key Functional Groups |

|---|---|---|---|

| Decyl hydrogen succinate | ~3.5 | Low | Ester, free carboxylic acid |

| Diethyl succinate | ~1.8 | Very low | Two ester groups |

| Ribociclib H. succinate | ~2.0 | Moderate (ionic) | Ionic salt, ester |

Thermodynamic and Thermal Properties

- Heat Capacity : Linear alkyl chains (e.g., decyl) exhibit higher heat capacities than branched analogs (e.g., diisoamyl succinate) due to increased molecular rigidity .

- Melting Point : Decyl hydrogen succinate likely has a higher melting point than diethyl succinate (liquid) but lower than ionic salts like ribociclib hydrogen succinate.

Pharmaceuticals

Industrial Uses

- Coatings and Plasticizers : Decyl hydrogen succinate’s long chain provides flexibility in polymers, similar to diethylhexyl succinate but with altered viscosity profiles .

- Flavoring Agents : Diethyl succinate is prevalent in food (e.g., wine esters ), whereas decyl derivatives may serve as stabilizers in fragrances due to lower volatility .

Biological Activity

Decyl hydrogen succinate (DHS) is a compound derived from succinic acid, which has garnered attention for its potential biological activities. This article delves into the biological activity of DHS, examining its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of Decyl Hydrogen Succinate

Decyl hydrogen succinate is an ester formed from decanol and succinic acid. It is part of a broader class of compounds known as succinates, which have been studied for their roles in metabolism and cellular signaling. The biological activity of DHS can be attributed to its ability to interact with various biochemical pathways, particularly those involving succinate metabolism.

- Succinate Metabolism : DHS may influence metabolic pathways through its role as a succinate derivative. Succinate itself is known to act as a signaling molecule in various biological contexts, including its involvement in the regulation of hypoxia-inducible factors (HIFs) and modulation of mitochondrial function .

- Enzymatic Interactions : Research indicates that compounds like DHS can affect the activity of key enzymes involved in the tricarboxylic acid (TCA) cycle. For instance, succinate dehydrogenase (SDH), which catalyzes the conversion of succinate to fumarate, is crucial for cellular respiration and energy production .

- Cell Signaling : DHS may also interact with G-protein coupled receptors (GPCRs), similar to other succinates, potentially influencing cell signaling pathways related to inflammation and cell survival .

Biological Activities

The biological activities associated with decyl hydrogen succinate include:

- Antimicrobial Properties : Some studies suggest that succinates can exhibit bactericidal effects, although specific data on DHS's antimicrobial efficacy remains limited .

- Neuroprotective Effects : Research indicates that succinate accumulation can modulate neuroprotection during ischemic events by influencing neuronal signaling pathways and reducing oxidative stress .

- Metabolic Regulation : DHS may play a role in metabolic regulation by affecting mitochondrial function and energy homeostasis within cells .

Case Study 1: Neuroprotection in Ischemia

A study investigated the role of succinate in cerebral ischemia and found that exogenous administration of succinate derivatives could enhance neuroprotection by modulating Cdc42 GTPase activity. This effect was linked to reduced neuronal apoptosis and improved recovery outcomes following ischemic injury .

Case Study 2: Antimicrobial Activity

In vitro studies have explored the antimicrobial effects of various succinates against pathogenic bacteria. While specific data on DHS are sparse, related compounds have demonstrated significant bactericidal activity, suggesting potential applications for DHS in antimicrobial formulations .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Decyl hydrogen succinate, and how do reaction conditions influence yield?

- Methodological Answer : Decyl hydrogen succinate is synthesized via esterification between succinic acid and decyl alcohol. Key steps include acid catalysis (e.g., sulfuric acid), temperature control (80–120°C), and solvent selection (e.g., toluene for azeotropic water removal). Yield optimization requires monitoring molar ratios (e.g., 1:1.2 for acid:alcohol), reaction time (4–8 hours), and purification via vacuum distillation or column chromatography. Impurity profiles should be analyzed using HPLC or GC-MS to validate purity .

Q. How can spectroscopic techniques (NMR, FTIR) characterize the molecular structure of Decyl hydrogen succinate?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., ester carbonyl at ~170 ppm in ¹³C NMR; methylene groups adjacent to the ester at δ 1.2–1.6 ppm in ¹H NMR).

- FTIR : Confirm ester formation via C=O stretch (~1730 cm⁻¹) and hydroxyl absence (if fully esterified).

- Mass Spectrometry : Validate molecular weight (C₁₄H₂₆O₄, theoretical MW 258.36) using ESI-MS or MALDI-TOF. Reference spectra should align with computational predictions (e.g., Gaussian software) .

Q. What are the key physical properties (e.g., solubility, critical micelle concentration) relevant to experimental applications?

- Methodological Answer :

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric analysis. Expect limited aqueous solubility due to the decyl chain.

- Critical Micelle Concentration (CMC) : Determine via surface tension measurements (Wilhelmy plate method) or conductivity titration. Compare with structurally similar surfactants (e.g., Dioctyl succinate CMC: ~0.1–1 mM) .

Advanced Research Questions

Q. How can experimental designs address contradictions in biodegradation data for Decyl hydrogen succinate across studies?

- Methodological Answer :

- Standardized Assays : Use OECD 301 (ready biodegradability) or ISO 14851 (aquatic toxicity) protocols to harmonize conditions (e.g., inoculum source, pH 7.0, 25°C).

- Metabolite Tracking : Employ LC-MS/MS to identify intermediates (e.g., succinic acid, decyl alcohol) and quantify degradation pathways.

- Statistical Reconciliation : Apply ANOVA to assess variability between labs (e.g., salt concentration effects as in Vibrio tritonius studies) and meta-analysis for cross-study validation .

Q. What strategies optimize Decyl hydrogen succinate’s surfactant stability under extreme pH or temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated aging tests (40–80°C, pH 2–12) with periodic sampling. Monitor hydrolysis via HPLC and kinetic modeling (Arrhenius equation).

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for alkyl succinates). Stabilizers (e.g., antioxidants like BHT) can be screened for efficacy .

Q. How does Decyl hydrogen succinate interact with succinate dehydrogenase (SDH) in microbial or enzymatic studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure SDH activity (spectrophotometrically at 600 nm using DCIP reduction) with varying inhibitor concentrations. Calculate IC₅₀ and Ki values.

- Structural Docking : Model binding interactions using SDH’s FAD-binding site (e.g., helix-loop-helix motif in SDHA subunit). Compare with known inhibitors (e.g., malonate) .

Q. What metabolic engineering approaches enable microbial biosynthesis of Decyl hydrogen succinate?

- Methodological Answer :

- Host Selection : Engineer Saccharomyces cerevisiae or E. coli with acyltransferase genes (e.g., ATF1) to esterify succinic acid.

- Pathway Optimization : Use CRISPR-Cas9 to delete competing pathways (e.g., ethanol production) and overexpress succinate exporters.

- Fermentation : Test fed-batch conditions (pH 6.5, microaerobic) with glucose/cellulose feedstocks. Monitor titers via HPLC and yield coefficients (g/g substrate) .

Data Analysis & Reporting Guidelines

- Contradiction Resolution : Cross-validate findings using orthogonal methods (e.g., NMR + FTIR for structure; OECD + ISO for biodegradation).

- Reproducibility : Document reaction conditions (catalyst loading, solvent purity) and statistical parameters (n ≥ 3, p < 0.05).

- Ethical Compliance : Adhere to safety protocols for handling esters (e.g., PPE as in ) and dispose of waste via certified facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.